N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenyl-2-[(thiophen-2-ylacetyl)amino]acetamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenyl-2-[(thiophen-2-ylacetyl)amino]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxin ring, a phenyl group, and a thiophene moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenyl-2-[(thiophen-2-ylacetyl)amino]acetamide typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with various acylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as lithium hydride in N,N-dimethylformamide (DMF) as the solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenyl-2-[(thiophen-2-ylacetyl)amino]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenyl-2-[(thiophen-2-ylacetyl)amino]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s and bacterial infections
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenyl-2-[(thiophen-2-ylacetyl)amino]acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with biological pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Known for its potential therapeutic applications.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Exhibits antibacterial properties.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenyl-2-[(thiophen-2-ylacetyl)amino]acetamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its versatility makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H20N2O4S |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenyl-2-[(2-thiophen-2-ylacetyl)amino]acetamide |
InChI |
InChI=1S/C22H20N2O4S/c25-20(14-17-7-4-12-29-17)24-21(15-5-2-1-3-6-15)22(26)23-16-8-9-18-19(13-16)28-11-10-27-18/h1-9,12-13,21H,10-11,14H2,(H,23,26)(H,24,25) |
InChI Key |
CPUJXELIFQSEEV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(C3=CC=CC=C3)NC(=O)CC4=CC=CS4 |
Origin of Product |
United States |
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